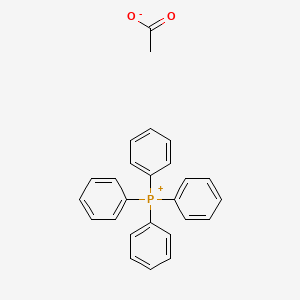
Tetraphenylphosphonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylphosphonium acetate is an organophosphorus compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{P} ). It is a quaternary phosphonium salt where the phosphorus atom is bonded to four phenyl groups and one acetate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium acetate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_6\text{H}_5)_4\text{PCl} + \text{NaOAc} \rightarrow \text{(C}_6\text{H}_5)_4\text{POAc} + \text{NaCl} ]
The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to filtration and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylphosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraphenylphosphonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a probe for studying mitochondrial membrane potential due to its ability to accumulate in mitochondria.
Medicine: It is investigated for its potential use in tumor imaging and as a drug delivery agent targeting mitochondria.
Industry: It is used in the production of light-emitting diodes (LEDs) and other electronic devices due to its ability to enhance the crystallinity and dimensionality of perovskite layers
Mécanisme D'action
Tetraphenylphosphonium acetate exerts its effects primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to penetrate the hydrophobic barriers of plasma and mitochondrial membranes. Once inside the mitochondria, it accumulates in response to the negative inner transmembrane potential. This accumulation can lead to various effects, including the disruption of mitochondrial function and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Comparison: Tetraphenylphosphonium acetate is unique among its analogs due to the presence of the acetate anion, which imparts distinct reactivity and solubility properties. Unlike the halide analogs, this compound can participate in esterification and other acetate-specific reactions, making it more versatile in certain synthetic applications .
Propriétés
Numéro CAS |
64564-22-3 |
|---|---|
Formule moléculaire |
C26H23O2P |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
tetraphenylphosphanium;acetate |
InChI |
InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
HLNHDVOODYDVRZ-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)




![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)





